Allosteric vs. Orthosteric Modulation: SRI-32743 Exhibits 4000-Fold Lower Affinity for NET Binding Compared to Desipramine
SRI-32743 binds to an allosteric site on DAT, distinct from the orthosteric cocaine/WIN35,428 binding site. This allosteric mechanism is evidenced by its 4000-fold lower affinity for NET binding compared to the classical NET inhibitor desipramine, yet similar potency for inhibiting hDAT and hNET activity [1]. This profile is unique among monoamine transporter ligands and avoids the full blockade and abuse liability associated with orthosteric inhibitors.
| Evidence Dimension | Affinity for hNET binding (IC50) |
|---|---|
| Target Compound Data | IC50 = 26.43 ± 5.17 µM |
| Comparator Or Baseline | Desipramine IC50 = 6.0 ± 4.0 nM |
| Quantified Difference | SRI-32743 exhibits ~4000-fold lower affinity |
| Conditions | CHO-K1 cells expressing WT hNET; [3H]Nisoxetine binding assay |
Why This Matters
This 4000-fold selectivity window confirms that SRI-32743 does not act as a classical NET inhibitor, enabling researchers to study DAT-Tat interactions without confounding off-target NET blockade, unlike orthosteric inhibitors.
- [1] Jiménez-Torres AC, Porter KD, Hastie JA, et al. Effects of SRI-32743, a Novel Quinazoline Structure-Based Compound, on HIV-1 Tat and Cocaine Interaction with Norepinephrine Transporter. Int J Mol Sci. 2024;25(14):7881. View Source
